molecular formula C9H7ClO2 B1592428 6-Chlorochroman-3-one CAS No. 26371-48-2

6-Chlorochroman-3-one

Cat. No.: B1592428
CAS No.: 26371-48-2
M. Wt: 182.6 g/mol
InChI Key: XRBIZKTYVWJBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorochroman-3-one: is an organic compound with the molecular formula C9H7ClO2 . It belongs to the class of chromanones, which are derivatives of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a chlorine atom at the 6th position and a ketone group at the 3rd position makes this compound unique. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Scientific Research Applications

6-Chlorochroman-3-one has several applications in scientific research, including:

Mechanism of Action

Target of Action

It is known that chromanone compounds, which include 6-chlorochroman-3-one, have been studied for their hypocholesterolemic and hypotriglyceridemic activities . These activities suggest that this compound may interact with enzymes or receptors involved in lipid metabolism.

Mode of Action

It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that this compound may interact with its targets to influence lipid metabolism, leading to reduced levels of cholesterol and triglycerides.

Biochemical Pathways

Given its hypocholesterolemic and hypotriglyceridemic activities, it can be inferred that this compound may affect pathways related to lipid metabolism . The downstream effects of these interactions could include reduced levels of cholesterol and triglycerides in the body.

Result of Action

It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that the action of this compound at the molecular and cellular level results in reduced levels of cholesterol and triglycerides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorochroman-3-one can be achieved through several methods. One common method involves the cyclization of 2-(2-chlorophenoxy)acetic acid under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-(2-chlorophenoxy)acetic acid.

    Reagents: Concentrated sulfuric acid.

    Conditions: Heating the mixture to reflux temperature.

    Product: this compound.

Another method involves the use of 2-chlorophenol and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation followed by cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 6-Chlorochroman-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Chlorochroman-3-one is unique due to the specific positioning of the chlorine atom and the ketone group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBIZKTYVWJBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618440
Record name 6-Chloro-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26371-48-2
Record name 6-Chloro-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2H-chromene-3-carboxylic acid (Avocado, 4.90 g, 23.3 mmol) in dichloromethane (50 mL) was added triethylamine (4 mL) and diphenylphosphoryl azide (7.04 g, 25.6 mmol) in toluene (20 mL). The flask was equipped with a Dean-Stark trap, and the mixture was heated to reflux. After 1.5 hours, toluene (50 mL) was added and the mixture continued to reflux for 2.5 hours and was then cooled to ambient temperature. Hydrochloric acid (6N, 40 mL) was added, and the biphasic mixture was heated at reflux for 3.5 hours then cooled to ambient temperature. Ethyl acetate (200 mL) and water (200 mL) were added and the separated organic layer was washed sequentially with saturated sodium bicarbonate (2×200 mL) followed by brine. The organic layer was dried over anhydrous sodium sulfate, filtered, concentrate under reduced pressure, and chromatographed on silica gel eluting with 10-to-60% dichloromethane in hexane to afford the title compound. MS (DCI) m/z 181.97 (M+H)+.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorochroman-3-one
Reactant of Route 2
6-Chlorochroman-3-one
Reactant of Route 3
6-Chlorochroman-3-one
Reactant of Route 4
6-Chlorochroman-3-one
Reactant of Route 5
6-Chlorochroman-3-one
Reactant of Route 6
6-Chlorochroman-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.